
2-(Aminomethyl)-7-bromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-bromonaphthalene is a chemical compound that is part of the naphthalene family, characterized by a bromine atom and an aminomethyl group attached to the naphthalene ring system. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related naphthalene derivatives which can be useful in understanding the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and is influenced by the substituents on the naphthalene ring. The first paper discusses the oxidative coupling of 2-aminonaphthalenes mediated by copper(II), which leads to the formation of binaphthyls and carbazoles depending on the specific homologues and congeners used in the reaction . Although this compound is not specifically mentioned, the principles of oxidative coupling could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial in determining their chemical reactivity and physical properties. The first paper mentions the resolution of 2,2'-diamino-1,1'-bianthryl into enantiomers and its configuration determined by X-ray crystallography . This highlights the importance of stereochemistry and molecular structure in the naphthalene series, which would also be relevant for understanding the structure of this compound.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can vary significantly depending on the substituents present. The first paper provides an example of how different aminonaphthalene derivatives can lead to different products, such as binaphthyls or carbazoles, under oxidative conditions . This suggests that this compound could also undergo various chemical reactions, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do provide information on related compounds. For instance, the second paper discusses the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, and highlights the importance of using less toxic and environmentally benign reagents . This information can be extrapolated to suggest that the synthesis and handling of this compound would also benefit from the use of safer reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-bromonaphthalene is a chemical compound with potential applications in various fields of scientific research. While the direct studies on this specific compound are limited, the insights from research on similar brominated compounds and their applications can shed light on the potential uses and significance of this compound in scientific research.
Applications in Environmental and Health Studies
One of the primary areas of research involving brominated compounds includes their role as novel brominated flame retardants (NBFRs) and their occurrence in the environment. NBFRs, including similar bromonaphthalene derivatives, have been extensively studied for their presence in indoor air, dust, consumer goods, and food, highlighting concerns related to their environmental fate and potential risks to human health. These studies emphasize the increasing application of NBFRs and the need for research on their occurrence, environmental behavior, and toxicity (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Understanding Toxicological Effects
Research has also focused on understanding the toxicological effects of halogenated naphthalenes, which are structurally related to this compound. These compounds, due to their dioxin-like properties, have been studied for their potential to induce toxic effects in both the environment and living organisms. Studies review the relative potency factors of these compounds, suggesting significant concerns regarding their toxicity and the need for comprehensive toxicological data to assess their impact on human health and the environment (J. Falandysz, A. Fernandes, E. Gregoraszczuk, M. Rose, 2014).
Biodegradation and Environmental Impact
Another critical area of research is the biodegradation of phthalates and their esters by bacteria. While not directly studying this compound, these studies provide insights into the degradation processes of structurally similar compounds, highlighting the role of bacteria in mitigating the environmental impacts of these substances. Understanding the catabolism and removal of such compounds from natural ecosystems can inform strategies for reducing their persistence and toxicity in the environment (P. Keyser, B. G. Pujar, R. Eaton, D. W. Ribbons, 1976).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7-bromonaphthalen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDMRJDIDTUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)
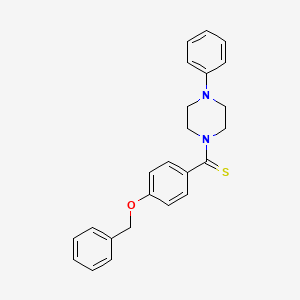
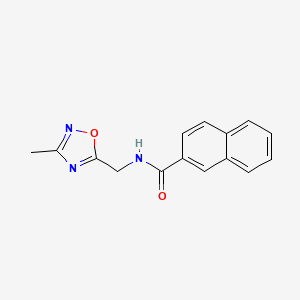
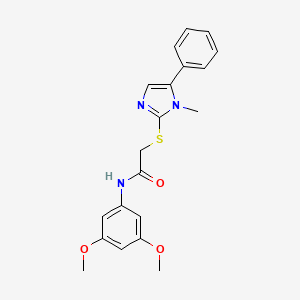
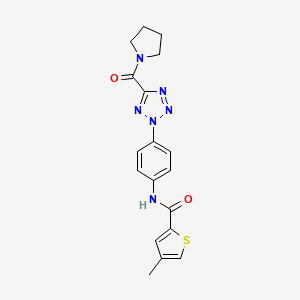
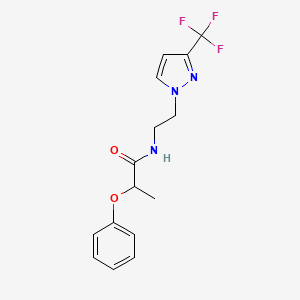

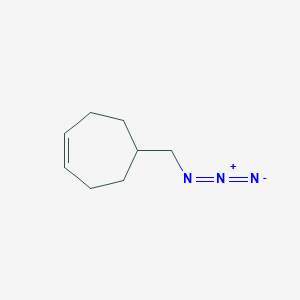

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)